molecular formula C11H23NO2S B13481120 4-(Tert-butyl)cycloheptane-1-sulfonamide

4-(Tert-butyl)cycloheptane-1-sulfonamide

Cat. No.: B13481120
M. Wt: 233.37 g/mol
InChI Key: PIVXYKZLLYPJRV-UHFFFAOYSA-N
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Description

4-(Tert-butyl)cycloheptane-1-sulfonamide is an organic compound with the molecular formula C11H23NO2S It is characterized by a cycloheptane ring substituted with a tert-butyl group and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butyl)cycloheptane-1-sulfonamide typically involves the reaction of cycloheptane derivatives with sulfonamide reagents. One common method is the sulfonation of 4-(tert-butyl)cycloheptane using sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfonamide product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Tert-butyl)cycloheptane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the sulfonamide group to amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted cycloheptane derivatives.

Scientific Research Applications

4-(Tert-butyl)cycloheptane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)cycloheptane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

    4-(Tert-butyl)cyclohexane-1-sulfonamide: Similar structure but with a cyclohexane ring instead of cycloheptane.

    4-(Tert-butyl)cycloheptane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonamide.

    4-(Tert-butyl)cycloheptane-1-amine: Similar structure but with an amine group instead of sulfonamide.

Uniqueness: 4-(Tert-butyl)cycloheptane-1-sulfonamide is unique due to its specific combination of a cycloheptane ring, tert-butyl group, and sulfonamide functional group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H23NO2S

Molecular Weight

233.37 g/mol

IUPAC Name

4-tert-butylcycloheptane-1-sulfonamide

InChI

InChI=1S/C11H23NO2S/c1-11(2,3)9-5-4-6-10(8-7-9)15(12,13)14/h9-10H,4-8H2,1-3H3,(H2,12,13,14)

InChI Key

PIVXYKZLLYPJRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCC(CC1)S(=O)(=O)N

Origin of Product

United States

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